tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate
Description
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate: is a chemical compound with the molecular formula C23H36N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Properties
IUPAC Name |
tert-butyl N-[(4-benzylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-14-18(9-11-19-12-10-18)13-15-7-5-4-6-8-15/h4-8,19H,9-14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFKZZJOVSGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate typically involves the reaction of 4-benzylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like or . These reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include and .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Producing secondary amines.
- Substitution Reactions : Resulting in various substituted piperidine derivatives.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its interactions with specific molecular targets can modulate biological pathways, making it significant for drug development aimed at central nervous system disorders.
Biological Activities Include :
- Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides, suggesting a role in managing neurodegenerative diseases like Alzheimer's disease.
- Antiviral Activity : Preliminary investigations show potential antiviral properties, particularly against coronaviruses, indicating its suitability for further exploration in antiviral drug development .
Medicine
The compound's unique properties make it a candidate for therapeutic applications, particularly in developing drugs targeting neurological disorders. Its ability to inhibit enzymes involved in neurotransmitter degradation enhances synaptic transmission and may offer benefits for conditions such as depression and anxiety.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, affecting their signaling pathways.
Comparison with Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)methylcarbamate
- tert-Butyl (4-phenylpiperidin-4-yl)methylcarbamate
- tert-Butyl (4-ethylpiperidin-4-yl)methylcarbamate
Comparison: tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, stability, and reactivity. These differences can affect its suitability for various applications, making it a distinct and valuable compound in research and industry.
Biological Activity
Overview
tert-Butyl (4-benzylpiperidin-4-yl)methylcarbamate is an organic compound with the molecular formula C18H28N2O2. It is a derivative of piperidine, a cyclic amine, and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound acts as an enzyme inhibitor and receptor modulator, influencing various biochemical pathways.
- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes, which can lead to altered metabolic processes. For example, it may interact with acetylcholinesterase (AChE), impacting neurotransmitter levels in the central nervous system.
- Receptor Modulation : It may also act on neurotransmitter receptors, particularly those associated with the central nervous system, such as dopamine and serotonin receptors. This modulation can affect mood, cognition, and behavior.
Pharmacological Applications
Research indicates several potential applications for this compound in pharmacology:
- CNS Disorders : Due to its ability to modulate neurotransmitter systems, the compound is being investigated for its efficacy in treating conditions such as depression and anxiety.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .
Case Studies and Experimental Data
-
Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity at low concentrations (0.78 - 3.125 μg/mL) against drug-resistant strains .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Methicillin-resistant S. aureus 0.78 - 3.125 μg/mL Vancomycin-resistant E. faecium 0.78 - 3.125 μg/mL Biofilm-forming S. epidermidis 0.78 - 3.125 μg/mL - Neuropharmacological Studies : A study on related compounds demonstrated that modifications in the piperidine structure influenced receptor affinity and enzyme inhibition potency . These findings suggest that structural variations in this compound could enhance its therapeutic profile.
Comparative Analysis
When compared to similar compounds, this compound shows unique properties due to its specific structural configuration:
| Compound Name | Activity Type |
|---|---|
| tert-Butyl piperidin-4-ylcarbamate | Antimicrobial |
| tert-Butyl (1-benzylpiperidin-3-yl)carbamate | CNS Activity |
| tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate | Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
